

An In-depth Technical Guide to *exo*-Tricyclo[4.2.1.0]nonane

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Compound of Interest

Compound Name: *Tricyclo[4.2.1.0]nonane,exo-*

Cat. No.: B102158

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of *exo*-Tricyclo[4.2.1.0]nonane. While this parent hydrocarbon framework is a subject of stereochemical interest, it is important to note that the available body of scientific literature primarily focuses on its functionalized derivatives. Consequently, detailed experimental protocols and biological pathway information for the unsubstituted compound are not extensively documented in publicly accessible resources.

Core Molecular Data

The fundamental molecular characteristics of *exo*-Tricyclo[4.2.1.0]nonane are summarized below. The molecular formula is derived from its classification as a tricyclic nonane. The molecular weight is calculated based on the atomic weights of its constituent elements.

Property	Value
Molecular Formula	C ₉ H ₁₄
Molecular Weight	122.21 g/mol

Structure and Stereochemistry

The nomenclature "exo-Tricyclo[4.2.1.0]nonane" describes a saturated tricyclic hydrocarbon system consisting of nine carbon atoms. The bracketed numbers [4.2.1.0] define the connectivity of the bridges between the bridgehead atoms. The prefix "exo-" specifies the stereochemical configuration of the molecule.

Available Research on Derivatives

While comprehensive experimental data for the parent exo-Tricyclo[4.2.1.0]nonane is limited, a variety of its derivatives have been synthesized and studied. These derivatives often incorporate functional groups that impart specific chemical and biological activities. The relationship between the parent compound and its derivatives can be visualized as follows:

Caption: Logical relationship between the parent exo-Tricyclo[4.2.1.0]nonane and its functionalized derivatives.

Methodological Considerations

Detailed experimental protocols for the synthesis or biological evaluation of the unsubstituted exo-Tricyclo[4.2.1.0]nonane are not readily available in the reviewed literature. Researchers interested in this scaffold would likely need to adapt synthetic routes from those reported for its derivatives or develop novel methodologies. Similarly, the absence of data on its interaction with biological systems means that any investigation into its potential as a pharmacophore would be exploratory.

Conclusion

exo-Tricyclo[4.2.1.0]nonane represents a foundational structure in the study of bridged cyclic systems. While its intrinsic properties are of theoretical interest, the practical applications and in-depth biological studies have, to date, centered on its more chemically versatile and functionally active derivatives. Future research may yet uncover unique applications for the parent hydrocarbon, but for now, the focus of the scientific community remains on its substituted analogues.

- To cite this document: BenchChem. [An In-depth Technical Guide to exo-Tricyclo[4.2.1.0]nonane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102158#exo-tricyclo-4-2-1-0-nonane-molecular-formula-and-weight\]](https://www.benchchem.com/product/b102158#exo-tricyclo-4-2-1-0-nonane-molecular-formula-and-weight)

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